

# Spectroscopic Data Comparison: N-Boc-5-bromoisindoline vs. N-Boc-5-bromoindole

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## Compound of Interest

Compound Name: *N*-Boc-5-bromoisindoline

Cat. No.: B105167

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The following tables provide a comparative summary of the available NMR and MS data for **N-Boc-5-bromoisindoline** and its indole analogue. This information is critical for distinguishing between these two isomers and for verifying the successful synthesis and purity of the target compound.

Table 1: <sup>1</sup>H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm and Coupling Constants (J) Hz
N-Boc-5-bromoisindoline	A Certificate of Analysis from a commercial supplier confirms that the <sup>1</sup> H NMR spectrum is consistent with the expected structure, though the spectral data is not publicly available. <a href="#">[1]</a>	
N-Boc-5-bromoindole	CDCl <sub>3</sub>	8.12 (d, J=8.8 Hz, 1H), 7.68 (d, J=1.8 Hz, 1H), 7.55 (d, J=3.7 Hz, 1H), 7.33 (dd, J=8.8, 1.9 Hz, 1H), 6.49 (d, J=3.7 Hz, 1H), 1.66 (s, 9H)

Table 2:  $^{13}\text{C}$  NMR Data Comparison

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
N-Boc-5-bromoisindoline	Publicly available experimental $^{13}\text{C}$ NMR data could not be located.	
N-Boc-5-bromoindole	$\text{CDCl}_3$	149.6, 134.4, 131.5, 128.0, 125.1, 122.9, 116.5, 115.8, 106.8, 83.9, 28.2[2]

Table 3: Mass Spectrometry Data Comparison

Compound	Ionization Mode	Molecular Ion ( $m/z$ )	Key Fragment Ions ( $m/z$ )
N-Boc-5-bromoisindoline	ESI (Predicted)	298.04372 $[\text{M}+\text{H}]^+$	320.02566 $[\text{M}+\text{Na}]^+$ , 242.0071 $[\text{M}-\text{C}_4\text{H}_8+\text{H}]^+$ , 198.0015 $[\text{M}-\text{Boc}+\text{H}]^+$
N-Boc-5-bromoindole	GC-MS (EI)	295/297 $[\text{M}]^+$	239/241 $[\text{M}-\text{C}_4\text{H}_8]^+$ , 196/198 $[\text{M}-\text{Boc}]^+$ , 117, 57[2]

## Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are general methodologies for NMR and MS analysis of N-Boc protected bromo-heterocyclic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** An accurately weighed sample (5-10 mg) of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ , Dimethyl sulfoxide- $d_6$ ). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is employed to ensure optimal signal resolution and sensitivity.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence is typically used.
  - Data is acquired over a spectral width of approximately -2 to 12 ppm.
  - Between 16 and 64 scans are averaged to improve the signal-to-noise ratio.
  - A relaxation delay of 1-2 seconds is set between pulses.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.
  - A wider spectral width, typically from 0 to 220 ppm, is required.
  - A larger number of scans (1024 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - A longer relaxation delay of 2-5 seconds is used.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

## Mass Spectrometry (MS)

A general procedure for obtaining mass spectra via Electrospray Ionization (ESI) is as follows:

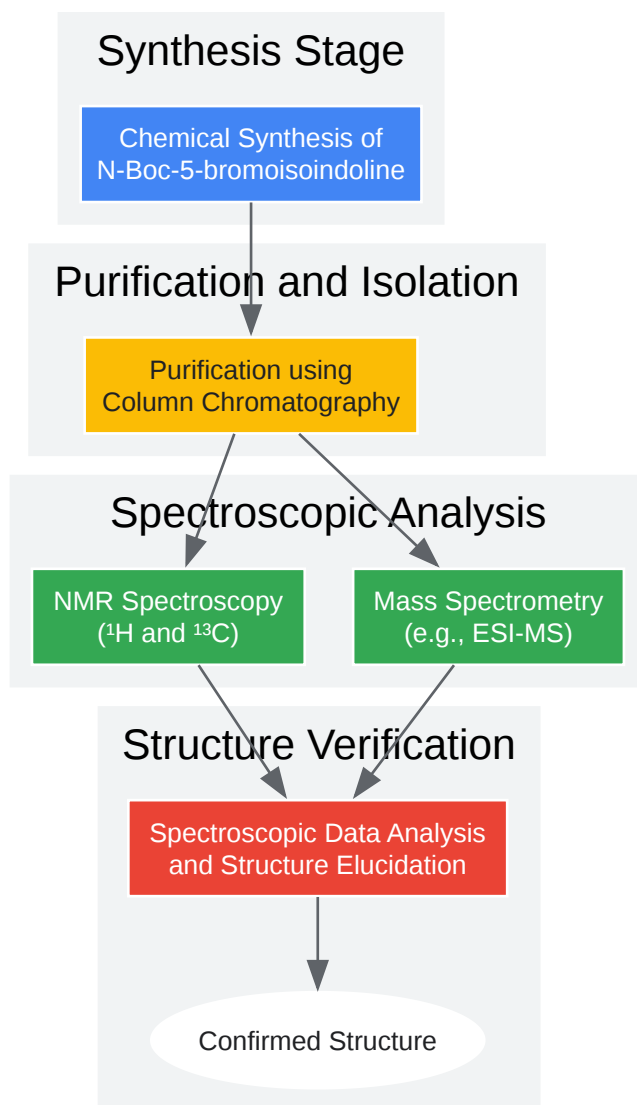
- Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg in 1 mL of a volatile solvent like methanol or acetonitrile. This is further diluted to a final concentration of 1-10  $\mu\text{g/mL}$ .
- Instrumentation: A mass spectrometer equipped with an ESI source is used for analysis.

- **Sample Introduction:** The diluted sample is introduced into the ESI source via direct infusion at a low, constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- **ESI Source Parameters:**
  - **Ionization Mode:** The instrument is operated in either positive or negative ion detection mode.
  - **Capillary Voltage:** A high voltage (typically 3-5 kV) is applied to the capillary to generate a fine spray of charged droplets.
  - **Nebulizing and Drying Gases:** The flow rates and temperature of the nebulizing and drying gases are optimized to facilitate desolvation and ion formation.
- **Mass Analysis:** The mass spectrum is acquired across a relevant mass-to-charge ( $m/z$ ) range. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will exhibit two peaks of nearly equal intensity separated by 2  $m/z$  units (corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Workflow for Compound Characterization

The following diagram outlines a systematic workflow for the synthesis and structural confirmation of **N-Boc-5-bromoisindoline**, a process that is fundamental in synthetic and medicinal chemistry.

## Workflow for Synthesis and Characterization



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Caption: A logical workflow illustrating the key stages from synthesis to structural confirmation.

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## References

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- 2. N-Boc-5-bromoindole | C<sub>13</sub>H<sub>14</sub>BrNO<sub>2</sub> | CID 2728482 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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